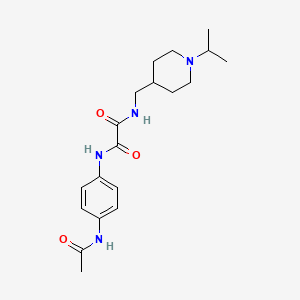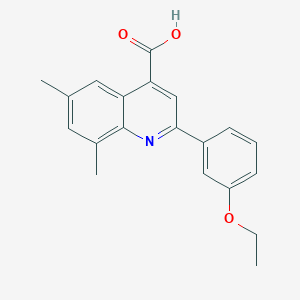
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, also known as BET, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BET is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which play a key role in regulating gene expression.
Wirkmechanismus
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors work by targeting the bromodomain and extra-terminal (2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone) family of proteins. These proteins play a key role in regulating gene expression by binding to acetylated lysine residues on histones. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors disrupt this binding, leading to a decrease in the expression of genes that are regulated by 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone proteins.
Biochemische Und Physiologische Effekte
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to their anti-cancer and anti-inflammatory properties, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have also been shown to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors is their selectivity for cancer cells and other diseased cells. This makes them a promising therapeutic option for a variety of diseases. However, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can also have off-target effects, which can limit their usefulness in certain applications. Additionally, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can be difficult to synthesize and can be unstable under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors. One area of research involves the development of more selective 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors that have fewer off-target effects. Another area of research involves the use of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to improve their effectiveness. Finally, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors could also be studied for their potential in treating other diseases, such as neurodegenerative diseases or infectious diseases.
In conclusion, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that has shown great promise in scientific research. Its potential applications in cancer treatment and other diseases make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors and to develop more effective and selective inhibitors.
Synthesemethoden
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the condensation of 2-aminobenzenethiol with 2-bromoacetophenone to form 2-(1,3-Benzothiazol-2-yl)acetophenone. This intermediate is then reacted with 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base to yield 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, or 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors in cancer treatment. Studies have shown that 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can selectively target cancer cells and induce cell death, making them a potential therapeutic option for a variety of cancers.
In addition to cancer research, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have also been studied for their potential in treating inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQTCGXNSEENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)




![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)